methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate
Overview
Description
- Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is an organic compound with the molecular formula C<sub>14</sub>H<sub>9</sub>BrO<sub>3</sub> .
- It belongs to the class of coumarin derivatives and contains a bromomethyl group.
- The compound is used in various synthetic processes and has potential applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate involves the introduction of a bromomethyl group onto a xanthene scaffold.
- Specific synthetic methods may vary, but one approach could be the reaction of a xanthene precursor with a bromomethylating agent.
Molecular Structure Analysis
- The compound’s molecular structure consists of a xanthene core with a bromomethyl substituent at a specific position.
- The precise arrangement of atoms can be visualized using molecular modeling software or spectroscopic techniques.
Chemical Reactions Analysis
- Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate can participate in various chemical reactions, including substitution, esterification, and cyclization.
- For example, it can react with nucleophiles to form new compounds.
Physical And Chemical Properties Analysis
- Physical properties :
- Colorless solid or crystalline powder.
- Melting point: Approximately 213-215°C .
- Solubility: Soluble in chloroform .
- Chemical properties :
- Reacts with nucleophiles due to the presence of the bromomethyl group.
- May undergo esterification or other transformations.
Safety And Hazards
- The compound is considered hazardous due to its corrosive properties.
- It can cause skin and eye damage.
- Proper protective measures should be taken during handling.
Future Directions
- Investigate potential applications in drug development or synthetic chemistry.
- Explore modifications to improve solubility and reduce adverse effects.
Remember that this analysis is based on available information, and further research may be necessary for specific applications. If you need more detailed information, consult relevant scientific literature or experts in the field. 🌟
properties
IUPAC Name |
methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJPCIITXZLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612170 | |
Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
CAS RN |
328526-38-1 | |
Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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